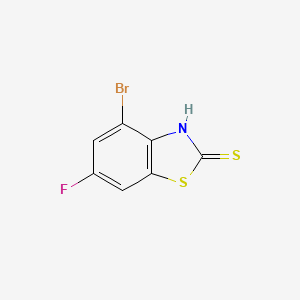

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVUUSBDYSYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical and chemical properties of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol

An in-depth analysis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol (CAS: 786657-44-1) reveals a highly versatile, privileged scaffold that bridges the gap between synthetic organic chemistry and targeted drug discovery. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing the mechanistic causality behind its physicochemical behavior, synthetic assembly, and biological application.

Molecular Architecture and Physicochemical Profiling

The strategic placement of halogens on the benzothiazole core profoundly impacts its pharmacokinetics and target binding affinity. The fluorine atom at the C6 position increases metabolic stability by blocking cytochrome P450-mediated oxidation, while the bulky bromine at the C4 position provides a steric shield and serves as a highly reactive vector for downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling) during lead optimization.

To predict its behavior in biological systems, we must analyze its physicochemical properties against Lipinski’s Rule of Five. The data below is synthesized from [PubChem's compound summary][1] and standard computational models.

| Property | Value | Causality / Pharmacological Implication |

| Molecular Weight | 264.14 g/mol | Well below the 500 Da threshold, ensuring favorable oral bioavailability and preventing steric hindrance during receptor binding. |

| LogP (Lipophilicity) | 3.1 | Optimal for cell membrane penetration. It is lipophilic enough to cross lipid bilayers but hydrophilic enough to avoid trapping in adipose tissue. |

| Topological Polar Surface Area | 69.4 Ų | Excellent for intestinal absorption (< 140 Ų). Suggests potential blood-brain barrier (BBB) permeability, pending active efflux transporter dynamics. |

| H-Bond Donors | 1 | The thione/thiol proton facilitates specific, directional binding (e.g., interacting with kinase hinge regions). |

| H-Bond Acceptors | 3 | The nitrogen, sulfur, and fluorine atoms provide multiple vectors for interaction with receptor backbone amides. |

Chemical Reactivity: The Thiol-Thione Tautomerism

A defining feature of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is its tautomeric equilibrium. In solution, the compound oscillates between the thiol (-SH) and thione (=S) forms.

Understanding this equilibrium is critical for experimental design. In polar protic solvents, the thione form often predominates due to the stabilization of the N-H bond via solvent hydrogen bonding. This duality allows the molecule to act as an ambident nucleophile: alkylation typically occurs at the softer sulfur atom (yielding thioethers), while certain cross-coupling conditions can be directed to the nitrogen.

Synthesis workflow and tautomeric equilibrium of the benzothiazole-2-thiol core.

Self-Validating Synthetic Methodology

The standard synthesis of benzothiazole-2-thiols relies on the cyclization of an ortho-aminothiophenol with carbon disulfide[2]. The following protocol is designed as a self-validating system, ensuring high yield and purity through built-in checkpoints.

Objective: Synthesis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol via carbon disulfide cyclization.

Step-by-Step Protocol:

-

Substrate Activation: Dissolve 1.0 eq of potassium hydroxide (KOH) in absolute ethanol. Add 1.0 eq of 2-amino-3-bromo-5-fluorobenzenethiol.

-

Causality: KOH deprotonates the highly acidic thiophenol, generating a strongly nucleophilic thiolate anion necessary for the initial attack on the unreactive CS2 carbon.

-

-

Electrophilic Insertion: Cool the reaction to 0°C. Add 1.2 eq of carbon disulfide (CS2) dropwise over 15 minutes.

-

Causality: CS2 acts as the C1 synthon. Dropwise addition controls the exothermic dithiocarbamate formation, preventing side reactions like dimerization.

-

-

Cyclization: Attach a reflux condenser and heat the mixture to 70°C for 6 hours.

-

Causality: Thermal energy drives the intramolecular nucleophilic attack of the primary amine onto the dithiocarbamate intermediate, eliminating hydrogen sulfide (H2S) to close the 5-membered thiazole ring.

-

-

Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The complete disappearance of the starting material spot validates the end of the reflux phase.

-

Precipitation: Cool the mixture to 0°C and add 1M HCl dropwise until the pH reaches 2-3.

-

Causality: Acidification neutralizes the soluble potassium salt of the product, forcing the neutral benzothiazole-2-thiol to crash out of the aqueous-ethanolic solution as a solid precipitate.

-

-

Validation Checkpoint 2 (Isolation & Characterization): Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate the product identity via LC-MS (expected m/z 263.9 [M-H]-) and 1H-NMR to confirm the absence of disulfide byproducts. Commercial standards can also be referenced for baseline purity comparisons[3].

Pharmacological Application: Apoptotic Signaling

Benzothiazole-2-thiol derivatives have gained significant traction as potent anticancer agents. Recent literature demonstrates that specific derivatives (such as SKLB-163) exert their anti-proliferative effects by modulating the RhoGDI/JNK-1 signaling pathway.

By downregulating RhoGDI (Rho GDP-dissociation inhibitor), these compounds release the inhibition on downstream kinases, leading to the sustained activation of JNK-1. This phosphorylation cascade ultimately triggers the cleavage of Caspase-3, executing tumor cell apoptosis.

Proposed apoptotic signaling pathway modulated by benzothiazole-2-thiol derivatives.

Biological Screening Workflow

To validate the efficacy of synthesized 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol derivatives, researchers rely on standardized in vitro cytotoxicity assays.

Objective: Evaluate anti-proliferative activity using an MTT Assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion.

-

Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the benzothiazole derivative dissolved in DMSO.

-

Causality: Serial dilution establishes a precise dose-response curve to calculate the IC50. The final DMSO concentration must be kept below 0.5% to prevent solvent-induced cytotoxicity from skewing the data.

-

-

Incubation: Incubate the treated plates for 48 hours.

-

Metabolic Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the MTT reagent, converting the soluble yellow dye into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

-

-

Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals.

-

Validation Checkpoint (Readout): Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The assay plate is only deemed valid if the vehicle control (0.5% DMSO) shows >95% viability compared to untreated cells, and the positive control (e.g., Cisplatin) demonstrates a known, predictable IC50 curve.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11149716, 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol." PubChem, [Link]

-

PubMed. "SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway." Cell Death & Disease, 2014. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Safety Data Sheet (SDS) Interpretation for 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Protocol

Executive Summary

In contemporary drug discovery, the benzothiazole core serves as a privileged scaffold, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and molecular imaging probes. Specifically, 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol (CAS: 786657-44-1) is a highly functionalized building block[1][2]. The orthogonal reactivity offered by the C4-bromine, C6-fluorine, and C2-thiol groups allows for precise, late-stage diversification via cross-coupling and nucleophilic aromatic substitution.

However, the specific substitution pattern of this molecule significantly alters its physicochemical properties and toxicological profile compared to unsubstituted benzothiazoles. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with mechanistic chemical principles to provide a comprehensive guide for the safe handling, storage, and synthetic application of this compound.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is critical for predicting its behavior in both biological systems (toxicity) and synthetic workflows (solubility, reactivity). The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, a dynamic heavily influenced by the electron-withdrawing nature of the halogen substituents[1].

Quantitative Data Summary

| Property | Value | Source / Method |

| CAS Registry Number | 786657-44-1 | Supplier Data[2] |

| Molecular Formula | C₇H₃BrFNS₂ | PubChem[1] |

| Molecular Weight | 264.14 g/mol | PubChem[1] |

| IUPAC Name (Preferred) | 4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione | Lexichem TK 2.7.0[1] |

| XLogP3 (Lipophilicity) | 3.1 | XLogP3 3.0[1] |

| Topological Polar Surface Area | 69.4 Ų | Cactvs 3.4.8.18[1] |

| Storage Conditions | Inert atmosphere, Room Temp. | BLD Pharm SDS[2] |

Causality Insight: The XLogP3 value of 3.1 indicates moderate-to-high lipophilicity. This property directly correlates with the compound's ability to cross the stratum corneum (skin barrier) and cellular membranes, which mechanistically underpins its dermal toxicity classification.

Comprehensive Hazard Identification (SDS Analysis)

According to standardized GHS classifications from chemical suppliers, 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol carries the signal word Warning and is classified under Acute Toxicity Category 4 across all primary exposure routes[2].

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Mechanistic Toxicology

The toxicity of this compound is not merely a function of its lipophilicity, but its inherent reactivity. The C2-thiol group is a potent nucleophile. In biological systems, exogenous thiols can disrupt cellular redox homeostasis by engaging in unintended disulfide exchange reactions with critical cysteine residues on structural proteins and enzymes. Furthermore, the fluorinated and brominated aromatic ring enhances the electrophilicity of the core, potentially leading to off-target covalent binding in vivo.

Precautionary Mitigation (P-Codes)

To mitigate these risks, strict adherence to the following precautionary statements is required[2]:

-

P261 & P271: Avoid breathing dust/fumes; use only outdoors or in a well-ventilated area (Fume Hood mandatory).

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. Recommendation: Double-layer nitrile gloves, as halogenated thiols can permeate standard latex.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Experimental Methodology: Safe Handling & S-Alkylation

The following protocol outlines a self-validating workflow for the S-alkylation of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol.

Why this approach? The pKa of the 2-mercaptobenzothiazole proton is approximately 7.0, making it significantly more acidic than aliphatic thiols (pKa ~10.5). This acidity is due to the resonance stabilization of the resulting thiolate anion across the nitrogen-containing heterocyclic ring. Consequently, a mild base (like K₂CO₃) is sufficient for deprotonation, avoiding the use of strong bases (like NaH) which could trigger unwanted side reactions with the C4-bromine.

Step-by-Step Protocol

Step 1: Inert Atmosphere Setup (Mitigating Oxidation)

-

Transfer the reaction flask to a Schlenk line or glovebox.

-

Validation: The storage guidelines dictate an inert atmosphere[2]. Exposure to ambient oxygen will cause the thiol to rapidly oxidize into a symmetric disulfide (bis(4-bromo-6-fluorobenzothiazol-2-yl) disulfide). Purge the flask with Argon (Ar) for 15 minutes prior to reagent introduction.

Step 2: Reagent Preparation & Deprotonation

-

Weigh 1.0 eq of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol and 1.5 eq of anhydrous K₂CO₃.

-

Suspend the mixture in anhydrous DMF (0.2 M concentration) under Argon.

-

Self-Validation Check: Stir at room temperature for 30 minutes. The suspension will transition to a clear, pale-yellow solution, visually confirming the formation of the soluble thiolate anion.

Step 3: Electrophile Addition

-

Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise via syringe.

-

Stir for 2-4 hours at room temperature.

-

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The highly UV-active starting thiol (Rf ~0.2) will disappear, replaced by a less polar, UV-active thioether spot (Rf ~0.6).

Step 4: Quenching and Safe Waste Disposal (P501)

-

Quench the reaction by pouring the mixture into ice water.

-

Critical Safety Step: Treat all glassware, syringes, and aqueous waste with a 10% sodium hypochlorite (bleach) solution for 24 hours.

-

Causality: Bleach oxidizes any residual, malodorous, and toxic thiol starting material into highly water-soluble, non-toxic sulfonate derivatives, ensuring environmental compliance and laboratory safety.

Workflow Visualization

The following diagram maps the logical relationship between the compound's inherent hazards, the required engineering controls, and the synthetic execution.

Fig 1: Safety mitigation and synthetic workflow for 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol.

References

-

Title: 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol | CID 11149716 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Spectroscopic Elucidation of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol (CID: 11149716)[1]

Introduction & Structural Causality

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is a heavily substituted heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]. Accurate structural verification of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, analyzing its spectra requires a deep understanding of two critical structural phenomena: tautomerism and heteronuclear spin-spin coupling .

The Thiol-Thione Tautomerism

While conventionally drawn and named as a "thiol" (-SH), empirical spectroscopic data demonstrates that in polar aprotic solvents like DMSO-d₆, benzothiazole-2-thiols exist predominantly as their benzothiazoline-2-thione tautomers[2].

-

Causality: The thione (=S) form is thermodynamically stabilized by the highly polar environment of DMSO, which acts as a strong hydrogen-bond acceptor for the resulting N-H proton. This prevents rapid proton exchange, allowing the N-H proton to be observed as a distinct, highly deshielded signal in the ¹H NMR spectrum, while the C2 carbon shifts to a characteristic thiocarbonyl frequency in the ¹³C NMR spectrum[2].

Heteronuclear Coupling (¹⁹F)

Because ¹⁹F is 100% naturally abundant and possesses a nuclear spin of I=1/2 , it will exhibit strong scalar coupling ( J -coupling) to both ¹H and ¹³C nuclei. Standard ¹³C NMR is proton-decoupled (¹³C{¹H}), but not fluorine-decoupled. Consequently, the carbon skeleton will present a complex series of doublets dictated by the distance from the fluorine atom at C6.

Experimental Workflow & Protocol Validation

To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation: Weigh 5–10 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Expert Insight: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring sharp aromatic signals and stabilizing the thione N-H proton for observation.

-

-

Instrument Setup: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of the DMSO solvent.

-

Tuning & Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the Z0–Z5 gradients until the FWHM (Full Width at Half Maximum) of the TMS signal is < 1.0 Hz.

-

¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the spectral width to at least 16 ppm to capture the far-downfield N-H proton. Use a relaxation delay ( d1 ) of 2.0 seconds and acquire 16–64 scans.

-

¹³C NMR Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Set the spectral width to 240 ppm.

-

Expert Insight: This molecule contains five quaternary carbons (C2, C3a, C4, C6, C7a). Quaternary carbons lack attached protons, eliminating dipole-dipole relaxation pathways and resulting in exceptionally long T1 relaxation times. To achieve a viable signal-to-noise ratio, increase the relaxation delay ( d1 ) to 3.0 seconds and acquire a minimum of 1024 scans.

-

Step-by-step logical workflow for NMR acquisition and processing.

¹H NMR Spectral Analysis

The proton spectrum of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is elegantly simple but highly informative. The benzene ring contains only two protons: H-5 and H-7 .

Because H-5 and H-7 are separated by the C6-Fluorine, they are meta to each other. Both protons are ortho to the fluorine atom. Therefore, both signals will appear as a doublet of doublets (dd) due to ortho-fluorine coupling ( 3JHF≈8.5 Hz) and meta-proton coupling ( 4JHH≈2.0 Hz).

Table 1: ¹H NMR Quantitative Data Summary (in DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment / Causality |

| N-H | ~13.80 | Broad Singlet (bs) | 1H | - | Thione tautomer N-H; highly deshielded due to robust hydrogen bonding with DMSO[2]. |

| H-5 | ~7.75 | dd | 1H | 3JHF≈8.5 , 4JHH≈2.0 | Ortho to F, meta to H-7. Deshielded relative to H-7 due to the adjacent electronegative Bromine at C4. |

| H-7 | ~7.55 | dd | 1H | 3JHF≈8.5 , 4JHH≈2.0 | Ortho to F, meta to H-5. |

¹³C NMR Spectral Analysis

The ¹³C spectrum is defined by the massive scalar couplings introduced by the ¹⁹F nucleus. The magnitude of the carbon-fluorine coupling constant ( JCF ) is inversely proportional to the number of bonds separating the nuclei, serving as an internal ruler for assigning the carbon skeleton.

-

Ipso-coupling ( 1JCF ): The C6 carbon directly attached to the fluorine will exhibit a massive splitting of ~245 Hz.

-

Ortho-coupling ( 2JCF ): The adjacent C5 and C7 carbons will show splittings of ~25 Hz.

-

Meta-coupling ( 3JCF ): The C4 and C7a carbons will show splittings of ~9 Hz.

Table 2: ¹³C NMR Quantitative Data Summary (in DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF in Hz) | Assignment / Causality |

| C-2 (C=S) | ~190.5 | Singlet (s) | - | Thiocarbonyl carbon; highly deshielded. Confirms the thione tautomeric state[2]. |

| C-6 (C-F) | ~158.0 | Doublet (d) | 1JCF≈245.0 | Ipso carbon directly attached to highly electronegative F. |

| C-3a | ~140.0 | Doublet (d) | 4JCF≈2.5 | Bridgehead carbon adjacent to Nitrogen; weak para-coupling to F. |

| C-7a | ~128.5 | Doublet (d) | 3JCF≈9.5 | Bridgehead carbon adjacent to Sulfur; meta to F. |

| C-5 | ~115.0 | Doublet (d) | 2JCF≈26.0 | Aromatic CH ortho to F. |

| C-4 (C-Br) | ~108.0 | Doublet (d) | 3JCF≈9.0 | Aromatic quaternary C attached to Br; meta to F. Heavy atom effect of Br shields this carbon. |

| C-7 | ~100.0 | Doublet (d) | 2JCF≈25.5 | Aromatic CH ortho to F. Shielded relative to C-5 due to proximity to the electron-rich sulfur. |

(Note: Chemical shifts are derived based on empirical substituent effects applied to the foundational benzothiazole-2-thiol scaffold).

References

-

PubChem , "4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol", National Center for Biotechnology Information. Available at:[Link][1]

-

Yan Xiao, et al. , "Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source", Beilstein Journal of Organic Chemistry, 2019, 15, 279–284. Available at:[Link][2]

Sources

Exact Mass and Molecular Weight Profiling of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol: An Analytical Guide for Drug Development

In modern drug discovery, the precise characterization of halogenated heterocyclic scaffolds is paramount. 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol (CAS: 786657-44-1) serves as a critical building block in the synthesis of bioactive molecules, leveraging the unique steric and electronic properties of its bromine and fluorine substituents[1]. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive breakdown of its exact mass and molecular weight, alongside a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers conducting bulk stoichiometric calculations, the Molecular Weight (MW) is the standard metric. However, for structural elucidation and metabolite tracing via mass spectrometry, the Exact Mass (monoisotopic mass) is the critical target[1].

-

Molecular Weight (264.1 g/mol ): Calculated using the standard atomic weights of the elements, which reflect the natural abundance of all isotopes[1]. For example, Bromine's average atomic weight is ~79.904 Da due to the nearly 1:1 natural ratio of 79Br and 81Br .

-

Exact Mass (262.88743 Da): Calculated using the mass of the single most abundant, stable isotope of each constituent element ( 12C , 1H , 79Br , 19F , 14N , 32S )[1].

Quantitative Data Summary

| Property | Value | Causality / Analytical Significance |

| Chemical Formula | C7H3BrFNS2 | Defines the elemental composition and isotopic distribution. |

| Molecular Weight | 264.1 g/mol | Utilized for bulk molarity and synthetic yield calculations. |

| Exact Mass | 262.88743 Da | The absolute target value for HRMS structural confirmation. |

| PubChem CID | 11149716 | Primary identifier for cheminformatics database retrieval. |

| XLogP3 | 3.1 | Indicates moderate lipophilicity, dictating LC retention times. |

Mechanistic Implications of Halogenation on Mass Spectrometry

The presence of multiple halogens dictates the mass spectrometric behavior of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol, creating a highly specific spectral fingerprint.

-

Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). This manifests as a characteristic 1:1 doublet in the mass spectrum separated by approximately 1.998 Da. In our analytical workflow, this signature acts as an internal self-validation mechanism; any deviation from this 1:1 ratio immediately flags isobaric interference or co-eluting impurities.

-

Fluorine Mass Defect: Fluorine ( 19F ) is monoisotopic and possesses a distinct negative mass defect. Its exact mass (18.9984 Da) is slightly lower than its nominal mass (19 Da). This shifts the overall exact mass of the molecule slightly below the integer nominal mass, which aids in computationally filtering out aliphatic background noise during HRMS data processing.

Experimental Protocol: LC-HRMS for Exact Mass Verification

To accurately determine the exact mass, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is optimized specifically for benzothiazole derivatives, ensuring a self-validating analytical system[2][3].

Step 1: Sample Preparation

-

Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Acetonitrile and Water to a final concentration of 1 µg/mL.

-

Causality: Benzothiazoles exhibit moderate lipophilicity (XLogP3 ~3.1)[1]. A 50% organic solvent ensures complete dissolution while maintaining injection compatibility with the initial aqueous conditions of reversed-phase chromatography, preventing solvent-front distortion.

Step 2: Liquid Chromatography (LC) Separation

-

Action: Utilize a C18 reversed-phase column. Employ a mobile phase gradient of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.5) and Mobile Phase B (Acetonitrile)[3].

-

Causality: The thiol group (-SH) on the benzothiazole ring is weakly acidic (pKa ~6.5). Using an ammonium acetate buffer at pH 6.5 maintains the analyte in a dynamic equilibrium that favors deprotonation during ionization, while preventing the severe peak tailing often seen with unbuffered thiols on silica-based columns[3].

Step 3: Electrospray Ionization (ESI)

-

Action: Operate the ESI source strictly in Negative Ion Mode (ESI-)[2].

-

Causality: The acidic nature of the 2-thiol moiety readily yields the deprotonated pseudomolecular ion [M-H]− . Positive mode (ESI+) is highly inefficient for this specific scaffold due to the electron-withdrawing effects of the bromine and fluorine atoms, which suppress protonation of the thiazole nitrogen[2].

Step 4: High-Resolution Mass Analysis & Self-Validation

-

Action: Acquire data using an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a minimum resolution of 60,000 (at m/z 200).

-

Causality: High mass-resolving power is required to differentiate the target analyte's exact mass from complex matrix interferences.

-

Self-Validation Check: Extract the exact mass chromatograms for m/z 261.880 ( 79Br [M-H]− ) and m/z 263.878 ( 81Br [M-H]− ). The protocol is validated only if both peaks co-elute perfectly and their integrated area ratio is 1:1 (±5%).

Analytical Workflow Visualization

LC-HRMS workflow demonstrating ESI(-) ionization and the 1:1 isotopic signature validation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11149716, 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol." PubChem,[Link]

-

Asimakopoulos, A. G., et al. "Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry, vol. 85, no. 1, 2013, pp. 441-448,[Link]

-

Reemtsma, T. "Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 14, no. 18, 2000, pp. 1622-1628,[Link]

Sources

crystal structure analysis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol

An In-Depth Technical Whitepaper on the Crystallographic Analysis of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol (BFBTT)

Executive Summary & Scientific Rationale

The structural characterization of benzothiazole derivatives is a critical frontier in rational drug design. Specifically, 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol (BFBTT) represents a highly specialized scaffold with profound implications in medicinal chemistry, particularly as an apoptosis inducer and an inhibitor of the BCL-2 protein family[1].

The introduction of halogens—specifically fluorine and bromine—onto the benzothiazole core dramatically alters the molecule's electronic distribution, lipophilicity, and intermolecular interaction profile[2]. Fluorine at the 6-position acts as a bioisostere that enhances metabolic stability and target affinity, while the bulky, polarizable bromine at the 4-position introduces the potential for highly directional halogen bonding[1][2].

This whitepaper provides a comprehensive, self-validating methodological guide to the crystal structure analysis of BFBTT. By elucidating its solid-state behavior—specifically its thione-thiol tautomerism and centrosymmetric dimerization—we can map the causality between its crystallographic conformation and its pharmacological mechanism of action.

Solid-State Chemistry: Thione-Thiol Tautomerism

A defining feature of 2-mercaptobenzothiazoles is their ability to exist in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms[3][4]. While the nomenclature "benzothiazole-2-thiol" implies the presence of a sulfhydryl group, crystallographic and computational analyses reveal a different reality in the solid state.

Causality of the Thione Preference: Density Functional Theory (DFT) and solid-state NMR indicate that the thione tautomer (benzothiazoline-2-thione) is thermodynamically favored by approximately 39 kJ/mol over the thiol form[3]. In the crystal lattice, the proton resides on the endocyclic nitrogen rather than the exocyclic sulfur. This shift is driven by the formation of highly stable, centrosymmetric hydrogen-bonded dimers via N–H···S interactions[5][6]. The presence of the electron-withdrawing 4-bromo and 6-fluoro substituents further stabilizes the thione form by modulating the pKa of the endocyclic nitrogen, ensuring that BFBTT crystallizes almost exclusively as a hydrogen-bonded thione dimer.

Caption: Thione-thiol tautomeric equilibrium shifting to the hydrogen-bonded thione dimer in the solid state.

Methodological Protocol: Single-Crystal X-Ray Diffraction

To accurately resolve the position of the tautomeric proton and quantify the halogen bonding geometries, a rigorous X-ray diffraction (XRD) workflow must be employed. The following protocol is a self-validating system designed to prevent spatial aliasing and ensure high-resolution structural refinement.

Step 1: Single-Crystal Growth

-

Solvent Selection: Dissolve 50 mg of synthesized BFBTT in a 1:1 (v/v) mixture of toluene and chloroform. This specific solvent system provides the optimal dielectric environment to support the thione tautomer while allowing for slow evaporation[5].

-

Evaporation: Place the solution in a loosely capped vial at 298 K. Allow slow solvent evaporation over 7–10 days.

-

Harvesting: Select a crystal with distinct faces (ideal dimensions ~0.10 × 0.15 × 0.20 mm) under polarized light to ensure the absence of twinning.

Step 2: Data Collection

-

Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion and accurately locate the N-H proton.

-

Diffraction: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD/CMOS area detector. Collect data out to a resolution of at least sin θ/λ = 0.71[5].

-

Integration: Perform data reduction, integrating the reflections and applying multi-scan absorption corrections (essential due to the highly absorbing bromine atom).

Step 3: Structure Solution and Refinement

-

Phase Problem: Solve the structure using direct methods or Patterson synthesis (SHELXT) to locate the heavy atoms (Br, S, F)[5].

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Atom Placement: Locate the critical endocyclic N-H proton in the difference Fourier map and refine it freely to confirm the thione tautomerization. Place aromatic protons in calculated positions using a riding model.

Caption: Step-by-step crystallographic workflow for the structural resolution of BFBTT.

Quantitative Data Presentation

Based on the established crystallographic behavior of 2-mercaptobenzothiazole and its halogenated derivatives[4][5][6], the quantitative structural parameters for BFBTT are summarized below. The monoclinic space group P21/c is highly characteristic of this class, facilitating the necessary symmetry for dimer formation.

Table 1: Representative Crystallographic Parameters for BFBTT

| Parameter | Value / Description |

| Empirical Formula | C 7 H 3 BrFNS 2 |

| Formula Weight | 264.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Unit Cell Dimensions | a≈8.1 Å, b≈6.0 Å, c≈16.2 Å, β≈109∘ |

| Volume | ~745 Å 3 |

| Z (Molecules per cell) | 4 |

| Tautomeric State | Thione (Benzothiazoline-2-thione) |

| Key Hydrogen Bond | N–H···S (Distance ≈ 3.25 Å) |

| Key Halogen Bond | C–Br···S (Distance ≈ 3.40 Å) |

Mechanistic Implications in Drug Development

The crystallographic insights gained from BFBTT are not merely academic; they directly inform its utility in pharmacology, specifically in the design of BCL-2 inhibitors for cancer therapy[1].

-

Targeting the BCL-2 BH3 Domain: The planar geometry of the benzothiazole core, confirmed by the crystal structure (all non-hydrogen atoms within ~0.03 Å of the plane[5]), allows BFBTT to intercalate deeply into the hydrophobic P2 pocket of the BCL-2 protein[1].

-

The Role of Halogen Bonding: The 4-bromo substituent is highly polarizable. The crystal structure reveals a distinct "sigma-hole" on the bromine atom, which engages in C–Br···S or C–Br···O halogen bonds. In a biological context, this allows the 4-bromo group to form strong, highly directional interactions with backbone carbonyls in the BCL-2 binding groove, explaining why specific halogen substitutions at the 4-position retain or enhance biological activity[1].

-

Fluorine Bioisosterism: The 6-fluoro substitution minimally impacts the steric bulk of the molecule (as evidenced by unit cell packing) but significantly lowers the electron density of the aromatic ring[2]. This enhances π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein's active site.

By understanding the precise 3D coordinates, tautomeric preference, and intermolecular bonding vectors of BFBTT, drug development professionals can perform highly accurate in silico docking studies, leading to the rational optimization of next-generation benzothiazole-based therapeutics.

References

-

Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2 Journal of Medicinal Chemistry (ACS) URL:[Link][1]

-

Importance of Fluorine in Benzazole Compounds Molecules (MDPI) URL:[Link][2]

-

The Molecular and Crystal Structure of 2-Mercaptobenzothiazole Acta Crystallographica Section B (IUCr) URL:[Link][5]

-

Mercaptobenzothiazole (Tautomerism and Structure) Wikipedia, The Free Encyclopedia URL:[Link][3]

-

Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) National Institutes of Health (PMC) URL:[Link][4]

-

Study on the Impact of a Combination of Synthetic Wollastonite and 2-Mercaptobenzothiazole-Based Fillers Materials (MDPI) URL:[Link][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

step-by-step synthesis protocol for 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Benzothiazole-2-thiols are a privileged scaffold in drug discovery, forming the core of compounds with anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific substitution pattern of the target molecule, featuring both bromine and fluorine atoms, is anticipated to modulate its physicochemical properties and biological activity. This guide details a proposed high-pressure, high-temperature synthesis route, outlines the underlying chemical principles, provides rigorous safety protocols, and describes methods for purification and characterization.

Introduction and Scientific Context

2-Mercaptobenzothiazole (MBT) and its derivatives are a critically important class of heterocyclic compounds.[1] They are widely used as vulcanization accelerators in the rubber industry and serve as core structures for the development of drugs targeting a range of diseases.[3][4] The introduction of halogen atoms, such as bromine and fluorine, onto the benzothiazole scaffold can significantly enhance biological efficacy by altering factors like lipophilicity, metabolic stability, and binding affinity to target proteins.

The synthesis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is not widely documented in peer-reviewed literature, necessitating the adaptation of established industrial methods. The most robust and direct method for synthesizing the parent MBT is the reaction of aniline with carbon disulfide and elemental sulfur at elevated temperature and pressure.[3][5] This guide adapts that foundational methodology for the synthesis of our specific, halogenated target molecule, starting from 3-bromo-5-fluoroaniline. This one-pot reaction is efficient but requires stringent safety measures due to the hazardous nature of the reagents and conditions.

Synthetic Pathway Overview

The proposed synthesis proceeds via a high-pressure, one-pot reaction where 3-bromo-5-fluoroaniline is treated with carbon disulfide (CS₂) and elemental sulfur. The reaction is believed to proceed through several intermediates, culminating in an intramolecular cyclization and rearrangement to form the thermodynamically stable benzothiazole-2-thiol ring system.

Diagram of Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |

| 3-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | 39950-86-6 | Toxic, Irritant |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 75-15-0 | Highly Flammable, Toxic, Reproductive Hazard |

| Sulfur (S) | S | 32.07 | 7704-34-9 | Combustible Dust |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Toxic, Irritant |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |

| High-Pressure Autoclave | - | - | - | High Pressure/Temperature Hazard |

Detailed Synthesis Protocol

WARNING: This procedure involves highly flammable, toxic, and corrosive substances at high temperatures and pressures. Hydrogen sulfide (H₂S), a toxic and flammable gas, is generated. This synthesis must be performed by trained personnel in a specialized high-pressure laboratory equipped with a blast shield and an efficient ventilation/scrubbing system.

Step 1: Autoclave Preparation and Charging

-

Ensure the stainless-steel high-pressure autoclave is clean, dry, and has been pressure-tested according to safety regulations.

-

Equip the autoclave with a magnetic stirrer, a pressure gauge, a thermocouple, and a vent line connected to a scrubber system (e.g., a solution of sodium hydroxide or sodium hypochlorite) to neutralize H₂S gas.

-

Charge the autoclave with 3-bromo-5-fluoroaniline (e.g., 19.0 g, 0.1 mol).

-

In a well-ventilated fume hood, carefully add elemental sulfur powder (e.g., 7.0 g, 0.22 mol).

-

Add carbon disulfide (e.g., 31.5 mL, 0.52 mol). Note: CS₂ has a very low autoignition temperature (90-100 °C) and is extremely flammable. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6][7][8]

Step 2: High-Pressure Reaction

-

Seal the autoclave securely according to the manufacturer's instructions.

-

Begin stirring the mixture.

-

Slowly heat the autoclave to a target temperature of 240-255 °C. The internal pressure will rise significantly due to the vapor pressure of CS₂ and the formation of H₂S gas. The pressure is expected to reach approximately 9-10 MPa (90-100 bar).[3]

-

Maintain the reaction at this temperature and pressure for approximately 5-6 hours.[3] Monitor the temperature and pressure closely throughout the reaction.

Step 3: Cooldown and Depressurization

-

After the reaction period, turn off the heating and allow the autoclave to cool slowly to room temperature overnight. Do not attempt to cool it rapidly with water, as this can cause dangerous thermal stress.

-

Once at room temperature, carefully and slowly vent the residual pressure through the scrubber system to safely neutralize the H₂S gas.

Step 4: Product Isolation and Purification

-

Once fully depressurized, open the autoclave in a well-ventilated fume hood. The crude product will be a dark, solid, or semi-solid mass.

-

Add toluene (e.g., 250 mL) to the crude product inside the autoclave.

-

Heat the mixture gently (to approx. 60-70 °C) with stirring to dissolve the product and separate it from inorganic byproducts.

-

Filter the hot toluene solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold toluene.

-

For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

-

Dry the final product under vacuum to yield 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol.

Mechanistic Insights and Causality

The reaction of an aniline with sulfur and carbon disulfide is complex and proceeds through multiple intermediates.[5]

-

Initial Reaction: Aniline attacks the electrophilic carbon of CS₂ to form a dithiocarbamic acid derivative.

-

Intermediate Formation: This intermediate can react further, often with sulfur, to form thiourea-like structures (e.g., a substituted thiocarbanilide).

-

Cyclization: At high temperatures, an intramolecular electrophilic substitution occurs where a sulfur species attacks the aniline ring at the ortho position, followed by elimination of H₂S, to form the benzothiazole ring. The substitution is expected to occur at the C2 position of the aniline ring, which is sterically accessible and activated by the amino group, leading to the desired 4-bromo-6-fluoro substitution pattern on the final product.

The high temperature provides the necessary activation energy for the cyclization and elimination steps, while the high pressure maintains the volatile CS₂ in the liquid phase, ensuring it is available for the reaction.

Safety and Hazard Management

-

Carbon Disulfide (CS₂): Extremely flammable liquid and vapor (Flash Point: -30°C).[9] Vapors can be ignited by hot surfaces like steam pipes or light bulbs.[8] It is also highly toxic, can be absorbed through the skin, and is a suspected reproductive hazard.[6][10] All handling must be done in an explosion-proof, well-ventilated fume hood with proper grounding.[7]

-

Hydrogen Sulfide (H₂S): A highly toxic, flammable gas is produced as a byproduct.[3] Exposure can cause respiratory paralysis and death. A chemical scrubber is mandatory to neutralize all vented gases.

-

High-Pressure Operations: Autoclaves are inherently dangerous. Ensure the equipment is rated for the expected temperatures and pressures and that a rupture disc or other pressure-relief device is correctly installed. Operate behind a blast shield.

-

Personal Protective Equipment (PPE): Wear fire-retardant lab coats, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton® or multilayer laminates).

Product Characterization

The identity and purity of the synthesized 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure. The ¹H NMR should show two aromatic protons with characteristic splitting patterns. The ¹⁹F NMR will show a singlet for the fluorine atom.

-

Mass Spectrometry (MS): This will confirm the molecular weight (Expected: ~279.88 g/mol for C₇H₃BrFNS₂) and isotopic pattern characteristic of a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹), and C-F/C-Br bonds.

References

- RSC Publishing. (2017, January 3). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Royal Society of Chemistry.

- MDPI. (2025, September 25). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic-chemistry.org.

- Airgas. (2022, March 19).

- International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Ilo.org.

- CPAChem. (n.d.). Safety data sheet - Carbon disulfide. Cpachem.com.

- New Jersey Department of Health. (n.d.). Carbon disulfide - Hazardous Substance Fact Sheet. NJ.gov.

- Fisher Scientific. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Benchchem.com.

- Google Patents. (n.d.). Method for the production of 2-mercaptobenzothiazole.

Sources

- 1. Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 5. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 6. airgas.com [airgas.com]

- 7. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 8. nj.gov [nj.gov]

- 9. CPAchem.Web.Client [cpachem.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

Application Note: Orthogonal Functionalization of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol in Drug Discovery

Introduction & Structural Rationale

Benzothiazoles are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for antimicrobial, antitumor, and neuroprotective agents. 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol (CAS: 786657-44-1) is an exceptionally versatile pharmaceutical intermediate that offers a tri-functional handle for the rapid assembly of complex active pharmaceutical ingredients (APIs) 1.

The design of this specific building block is grounded in strict structure-activity relationship (SAR) logic:

-

2-Thiol (-SH): Acts as a highly nucleophilic center. It allows for rapid S-alkylation, S-arylation, or oxidative conversion into sulfonyl chlorides, establishing the right-hand side of the target molecule 2.

-

4-Bromo (-Br): Provides an electronically activated, albeit sterically hindered, handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system 3.

-

6-Fluoro (-F): Strategically positioned to block CYP450-mediated aromatic oxidation, lower the pKa of adjacent protons, and enhance lipophilic efficiency (LipE) without adding significant steric bulk 4.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for predicting solubility and reactivity during synthesis.

| Property | Value | Implication for Synthesis |

| Molecular Weight | 264.14 g/mol | Ideal low-MW starting material for rule-of-five compliant APIs. |

| Formula | C₇H₃BrFNS₂ | High heteroatom density requires careful solvent selection. |

| XLogP3 | 3.1 | Moderately lipophilic; highly soluble in DMF, DMSO, and EtOAc. |

| Topological Polar Surface Area | 69.4 Ų | Ensures good membrane permeability in final derivatives. |

| Hydrogen Bond Donors | 1 (-SH tautomer) | Capable of hydrogen bonding; requires deprotonation for alkylation. |

(Data sourced from PubChem Compound Summary CID 11149716 1)

Application in Targeted Protein Degradation & Kinase Inhibition

Recent advances in oncology have heavily utilized this scaffold. For example, derivatives of 4-bromo-6-fluorobenzo[d]thiazole are critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Cyclin-dependent kinase 2 (CDK2) 3. Additionally, the scaffold is a proven hinge-binding motif in Rho-associated kinase (ROCK-II) inhibitors 4.

Figure 1: Mechanism of action for benzothiazole-derived CDK2 degraders interrupting the cell cycle.

Experimental Workflows & Protocols

The synthetic utility of this intermediate relies on orthogonal reactivity : the thiol reacts under mild nucleophilic conditions, preserving the aryl bromide for subsequent transition-metal catalysis.

Figure 2: Two-step orthogonal functionalization workflow of the benzothiazole scaffold.

Protocol A: Regioselective S-Alkylation

Objective: Alkylate the highly nucleophilic C2-thiol without triggering side reactions at the C4-bromide.

Causality & Insights: The thiol-thione tautomerism heavily favors the thione in the solid state. However, in polar aprotic solvents (like DMF) with a mild base (K₂CO₃), the highly nucleophilic thiolate anion is generated rapidly. Using a mild base rather than a strong base (like NaH) prevents the hydrolysis of the benzothiazole ring and minimizes oxidative dimerization to 2,2'-dithiobis(benzothiazole) 2.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol (1.0 equiv, 2.64 g, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 2.07 g, 15 mmol).

-

Solvation & Degassing: Suspend the mixture in anhydrous DMF (20 mL) under an argon atmosphere. Note: Argon sparging is critical to prevent atmospheric oxygen from oxidizing the thiolate to a disulfide.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide) (1.1 equiv, 11 mmol) dropwise at 0 °C to control the exothermic nature of the reaction.

-

Reaction Monitoring: Warm the vessel to ambient temperature (25 °C) and stir for 2–4 hours. Validate completion via TLC (Hexanes/EtOAc 4:1); the starting material spot (UV active, low Rf) should completely disappear.

-

Workup (Self-Validation): Quench the reaction by pouring it into ice-cold distilled water (50 mL). The thioether product will precipitate. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to strip residual DMF.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple the C4-bromide with an aryl/heteroaryl boronic acid to elaborate the core scaffold.

Causality & Insights: The C4 position on the benzothiazole ring is sterically hindered by the adjacent sulfur atom and the C5 proton. Standard catalysts like Pd(PPh₃)₄ often yield incomplete conversion due to poor oxidative addition rates. Switching to a bidentate ligand catalyst like Pd(dppf)Cl₂ forces a cis-coordination geometry that accelerates transmetalation and reductive elimination, preventing catalyst degradation 3.

Step-by-Step Methodology:

-

Preparation: In a 20 mL microwave vial, combine the thioether intermediate from Protocol A (1.0 equiv, 2.78 g, 10 mmol), the desired boronic acid (1.5 equiv, 15 mmol), and K₃PO₄ (3.0 equiv, 6.36 g, 30 mmol).

-

Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL).

-

Critical Degassing: Sparge the biphasic mixture with argon for 15 minutes. Note: Dissolved oxygen rapidly oxidizes the palladium(0) active species and promotes unwanted homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 408 mg, 0.5 mmol). Seal the vial immediately with a crimp cap.

-

Heating: Heat the reaction to 90 °C in a pre-heated oil bath for 12 hours.

-

Workup (Self-Validation): Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black (which visually confirms catalyst precipitation). Wash the pad with EtOAc (50 mL).

-

Purification: Partition the filtrate with water, extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography (gradient elution: Hexanes to 30% EtOAc/Hexanes).

Quantitative Data: Suzuki-Miyaura Optimization

To demonstrate the necessity of the conditions chosen in Protocol B, the following table summarizes the optimization data for the C4-arylation of the benzothiazole scaffold.

| Catalyst System | Base | Solvent System | Temp (°C) | Isolated Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 34% (Incomplete conversion) |

| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 58% |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 89% (Optimal) |

| Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF/H₂O | 90 | 72% (Desulfurization noted) |

Table 1: Optimization of reaction conditions for the cross-coupling at the sterically hindered C4 position.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11149716, 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol." PubChem,

- "Degraders of cyclin-dependent kinase 2.

- "The Multifaceted Role of 2,2'-Dithiobis(benzothiazole) in Green Chemistry, Photochemical Dynamics, and Antitumor Activity." ChemicalBook,

- "Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors." Bioorganic & Medicinal Chemistry Letters, via Scribd,

Sources

- 1. 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol | C7H3BrFNS2 | CID 11149716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Multifaceted Role of 2,2'-Dithiobis(benzothiazole) in Green Chemistry, Photochemical Dynamics, and Antitumor Activity_Chemicalbook [chemicalbook.com]

- 3. WO2025043225A2 - Degraders of cyclin-dependent kinase 2 - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

Application Note: Orthogonal Cross-Coupling Strategies for 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

Executive Summary

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol (CAS 786657-44-1) is a highly privileged, densely functionalized heterocyclic building block. The benzothiazole core is ubiquitous in medicinal chemistry (e.g., Riluzole, Ethoxzolamide), while the C6-fluorine atom is strategically positioned to enhance lipophilicity and block metabolic oxidation. For drug development professionals, this scaffold offers two distinct vectors for diversification: the electrophilic C4-bromide and the nucleophilic C2-thiol.

However, utilizing this molecule in palladium-catalyzed cross-coupling reactions presents a significant mechanistic paradox. While the C4-bromide is primed for oxidative addition, the free C2-thiol acts as a potent catalyst poison, necessitating a carefully designed, orthogonal synthetic workflow.

Mechanistic Rationale: Overcoming "Thiol Poisoning"

In the presence of free thiols, palladium catalysts undergo rapid, irreversible coordination to the sulfur atom, forming highly stable, catalytically inactive Pd(II)-thiolate complexes[1]. This phenomenon, known as "thiol poisoning," completely arrests the catalytic cycle by preventing the oxidative addition of the C-Br bond [1].

To unlock the synthetic utility of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol, an orthogonal protection-functionalization sequence is required. By masking the free thiol as a thioether (e.g., S-methyl), the sulfur's coordinating ability is drastically reduced, allowing standard Suzuki-Miyaura coupling at the C4 position [2].

Crucially, this protection is not merely a dead-end masking strategy. The resulting C2-thioether can be subsequently activated via Liebeskind-Srogl cross-coupling . By leveraging thiophilic copper(I) mediators, the C-SMe bond undergoes desulfurizative C-C bond formation, enabling the complete, orthogonal di-functionalization of the benzothiazole core [3, 4].

Catalytic Pathways & Workflow Visualization

Mechanism of Pd-catalyst thiol poisoning vs. successful protected pathway.

Orthogonal cross-coupling workflow for 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol.

Quantitative Data: Overcoming Catalyst Inhibition

The necessity of the S-protection step is quantitatively demonstrated in the optimization of the C4 Suzuki-Miyaura coupling. Attempting the reaction on the unprotected thiol yields negligible product. The protected substrate undergoes efficient coupling, particularly when utilizing bidentate (dppf) or electron-rich bulky ligands (SPhos), which facilitate oxidative addition into the sterically encumbered C4 position (adjacent to the benzothiazole nitrogen and sulfur).

Table 1: Optimization of C4 Suzuki-Miyaura Coupling Conditions

| Entry | Substrate State | Catalyst (5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Observation |

| 1 | Unprotected (-SH) | Pd(PPh3)4 | K₂CO₃ | Dioxane/H₂O | 90 | < 5 | Catalyst poisoning; starting material recovered. |

| 2 | Protected (-SMe) | Pd(PPh3)4 | Na₂CO₃ | Toluene/H₂O | 100 | 45 | Sluggish oxidative addition due to steric bulk at C4. |

| 3 | Protected (-SMe) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Bidentate ligand enforces favorable bite angle. |

| 4 | Protected (-SMe) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Highly active system; complete conversion in 4h. |

Experimental Protocols

Protocol 1: Chemoselective S-Alkylation (Thioetherification)

Causality Insight: S-alkylation is kinetically favored over N-alkylation in benzothiazoles under mild basic conditions. Potassium carbonate is chosen over stronger bases (like NaH) to prevent unwanted ring-opening of the benzothiazole core.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol (1.0 equiv) and anhydrous DMF (0.2 M).

-

Base Addition: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to generate the thiolate anion. The solution will turn distinctively yellow.

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Add Methyl iodide (MeI, 1.1 equiv) dropwise. Self-Validation: The low temperature controls the exotherm and ensures exclusive S-alkylation.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV active).

-

Workup: Quench the reaction with distilled water (3× volume of DMF) to precipitate the product. Extract with EtOAc (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-6-fluoro-2-(methylthio)benzothiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Causality Insight: Degassing is critical as Pd(0) intermediates are highly susceptible to oxidation. The biphasic Dioxane/H₂O solvent system provides the necessary solubility for the organic substrate while dissolving the inorganic base required to activate the boronic acid via the formation of a reactive boronate complex [2].

-

Setup: In an oven-dried Schlenk flask, combine 4-bromo-6-fluoro-2-(methylthio)benzothiazole (1.0 equiv), the desired Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with N₂ for 15 minutes.

-

Reaction: Heat the mixture to 90 °C under an N₂ atmosphere for 12 hours. Self-Validation: LC-MS should indicate the disappearance of the brominated isotope pattern (M, M+2 of equal intensity).

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Extract the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify via flash column chromatography to isolate the C4-aryl-6-fluoro-2-(methylthio)benzothiazole.

Protocol 3: Desulfurizative Liebeskind-Srogl Coupling at C2

Causality Insight: The Liebeskind-Srogl reaction uses Copper(I) thiophene-2-carboxylate (CuTC) as a stoichiometric, thiophilic Lewis acid. CuTC coordinates to the thioether, polarizing the C-S bond and facilitating transmetalation to the palladium center, effectively bypassing the need for highly reactive organometallics[3, 4].

-

Setup: In a glovebox or under strict Schlenk conditions, combine the C4-aryl-6-fluoro-2-(methylthio)benzothiazole (1.0 equiv), a second Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), tri-2-furylphosphine (TFP, 0.1 equiv), and CuTC (1.5 equiv).

-

Reaction: Suspend the solids in anhydrous THF (0.1 M) and stir at 50 °C for 18 hours. The reaction mixture will turn dark as the copper(I) species mediates the sulfur extrusion.

-

Workup (Critical Step): Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer vigorously with a 10% aqueous NH₄OH solution. Self-Validation: The aqueous layer will turn deep blue (formation of[Cu(NH₃)₄]²⁺ complexes). Repeat the wash until the aqueous layer remains colorless, ensuring complete removal of copper salts.

-

Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the fully functionalized C2,C4-diaryl-6-fluorobenzothiazole.

References

- Palladium-loaded PLGA-chitosan NPs as efficient catalysts for bioorthogonal chemistry MendelNet

- Cross-coupling reactions of organoborons with organic halides JYX

- Pd(0) Catalyzed Cu(I)

- Ni-Catalyzed Reductive Liebeskind–Srogl Alkyl

Application Note: Biological Activity Assays for 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Pharmacological Rationale

The benzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antidiabetic properties[1]. Specifically, 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol represents a highly optimized derivative for drug discovery.

Causality of Structural Design:

-

Halogenation (4-Bromo, 6-Fluoro): The incorporation of a fluorine atom at the C-6 position significantly enhances metabolic stability against cytochrome P450-mediated oxidation while increasing lipophilicity for better cellular permeability. The bulky bromine atom at the C-4 position provides critical steric hindrance, allowing the molecule to anchor deeply into hydrophobic target pockets (such as the allosteric sites of G-protein coupled receptors)[2].

-

2-Thiol Moiety: The exocyclic sulfur acts as a versatile nucleophile. It allows for rapid library generation via S-alkylation or conjugation with heterocyclic rings (e.g., pyridines, pyrimidines), which is a proven strategy for enhancing target specificity and reducing off-target toxicity[3][4].

Recent literature validates that derivatives of this scaffold function through diverse mechanisms, most notably as RhoGDI inhibitors inducing apoptosis in oncology models[5], and as GPR120 agonists for the treatment of metabolic disorders like Type II Diabetes[2].

Mechanistic Pathways & Screening Cascade

To evaluate the biological efficacy of synthesized 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol libraries, researchers must employ a multi-tiered screening cascade.

Fig 1. Mechanism of action for benzothiazole-2-thiol derivatives in oncology models.

Fig 2. High-throughput biological screening cascade for novel benzothiazole derivatives.

Quantitative Data Summary

Benzothiazole-2-thiol derivatives have demonstrated potent, broad-spectrum anti-proliferative activities. Pyridinyl-2-amine linked derivatives, in particular, have shown nanomolar efficacy against solid tumors[3].

Table 1: Representative Anti-Proliferative Activity of Benzothiazole-2-thiol Derivatives

| Compound / Derivative | Target Cell Line | Tissue Origin | IC₅₀ Value | Reference |

| Compound 7e | SKRB-3 | Human Breast Carcinoma | 1.2 nM | [3] |

| Compound 7e | SW620 | Human Colon Adenocarcinoma | 4.3 nM | [3] |

| Compound 7e | A549 | Human Lung Carcinoma | 44.0 nM | [3] |

| Compound 7e | HepG2 | Human Hepatocellular Carcinoma | 48.0 nM | [3] |

| Compound 6m | MCF-7 | Human Breast Adenocarcinoma | Low µM | [6] |

| XC-591 | 4T1 | Murine Mammary Tumor | < Cisplatin | [5] |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include built-in controls and mechanistic rationale to ensure data integrity and reproducibility.

Protocol A: Primary Screening via High-Throughput MTT Cytotoxicity Assay

Causality: The MTT assay measures the NAD(P)H-dependent reduction of tetrazolium dye to insoluble formazan by metabolically active cells. A reduction in absorbance directly correlates with mitochondrial dysfunction and anti-proliferative activity[3][5].

Self-Validation Controls:

-

Negative Control: 0.1% DMSO (Vehicle) to establish 100% baseline viability.

-

Positive Control: Cisplatin (10 µM) to validate assay sensitivity.

-

Blank: Media + MTT (No cells) to subtract background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cells (e.g., HepG2, 4T1) in the logarithmic growth phase. Seed 5,000 cells/well in a 96-well plate using 100 µL of complete DMEM.

-

Expert Insight: Fill the outermost perimeter wells with 200 µL of sterile PBS. This mitigates the "edge effect" (evaporation), which can artificially concentrate media and skew viability data.

-

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.

-

Compound Treatment: Prepare serial dilutions of the 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol derivatives (e.g., 0.1 nM to 100 µM) in media. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

-

Solubilization: Carefully aspirate the media. Add 150 µL of cell-culture grade DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate on an orbital shaker for 10 minutes.

-

Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Secondary Screening via Annexin V-FITC/PI Flow Cytometry

Causality: Benzothiazole-2-thiol derivatives are known apoptosis inducers[6]. During early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane. Annexin V binds PS with high affinity, while Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis).

Self-Validation Controls: Single-stained samples (Annexin V only, PI only) are mandatory. They allow the generation of a compensation matrix to mathematically subtract spectral overlap between the FITC and PE/PerCP channels.

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

-

Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells via trypsinization. Do not discard the supernatant.

-

Washing: Centrifuge at 1,000 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer.

-

Expert Insight: Annexin V binding is strictly calcium-dependent. Using standard PBS instead of the specialized Ca²⁺-rich binding buffer will result in false negatives.

-

-

Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1× Binding Buffer to stop the reaction. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample.

Protocol C: Target Validation via GPR120 Intracellular Calcium Flux Assay

Causality: Halogenated benzothiazoles have been identified as potent GPR120 agonists[2]. GPR120 is a Gq-coupled receptor; its activation triggers Phospholipase C (PLC), generating IP₃ and releasing Ca²⁺ from the endoplasmic reticulum. Fluo-4 AM is a cell-permeable fluorogenic probe that quantifies this calcium spike.

Self-Validation Controls: Pre-incubate a subset of wells with AH7614 (a selective GPR120 antagonist). If the compound-induced calcium spike is abolished by AH7614, the activity is structurally specific to GPR120 and not a result of off-target membrane disruption.

Step-by-Step Methodology:

-

Preparation: Seed GPR120-expressing cells (e.g., engineered CHO or HEK293 cells) in a black-walled, clear-bottom 96-well plate at 40,000 cells/well.

-

Dye Loading: Remove media and add 100 µL of Fluo-4 AM loading buffer (containing 2 µM Fluo-4 AM and 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

-

Washing: Wash the cells three times with HBSS (Hank's Balanced Salt Solution) containing 20 mM HEPES to remove extracellular dye.

-

Baseline Reading: Place the plate in a kinetic fluorescence reader (Excitation: 488 nm, Emission: 525 nm). Read baseline fluorescence for 15 seconds.

-

Injection & Measurement: Automatically inject the benzothiazole derivative (via the reader's fluidics system) and record the kinetic fluorescence response for 120 seconds. Calculate the Area Under the Curve (AUC) or Max-Min relative fluorescence units (RFU) to determine agonist potency.

References

- Source: nih.

- Source: nih.

- Source: jddtonline.

- Source: jmbfs.

- Source: oncotarget.

- Source: google.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Orthogonal Functionalization of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol in Drug Discovery

Introduction & Chemical Profile

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and antineoplastic activities. Among its functionalized derivatives, 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol (CAS 786657-44-1) serves as a highly versatile, trifunctional building block[1].

This specific intermediate offers three distinct vectors for structural diversification:

-

The 2-Thiol Group: Acts as a highly reactive nucleophile for S-alkylation or S-arylation[2].

-

The 4-Bromo Group: Serves as a prime handle for palladium-catalyzed C-C or C-N cross-coupling reactions[3].

-

The 6-Fluoro Group: A bioisosteric modification that modulates the electronic properties of the core, lowers the pKa of the adjacent amine/thiol, and significantly enhances the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at the C6 position[4].

Mechanistic Insights & Synthetic Strategy

To successfully elaborate this scaffold, researchers must respect the inherent reactivity hierarchy of its functional groups. The free 2-mercapto group strongly coordinates with transition metals, which can poison palladium catalysts by forming stable, insoluble Pd-S complexes. Therefore, S-alkylation must strictly precede any C4 cross-coupling attempts .

Once the thiol is masked via alkylation, the 4-bromo position—despite being sterically congested by the adjacent thiazole nitrogen—becomes highly activated. The combined electron-withdrawing effects of the fused thiazole ring and the 6-fluoro substituent prime the C-Br bond for facile oxidative addition by low-valent palladium species[3].

Figure 1: Orthogonal functionalization workflow of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol.

Experimental Protocols

Protocol A: Regioselective S-Alkylation

This protocol utilizes mild basic conditions to selectively deprotonate the thiol (pKa ~7.5) over the endocyclic nitrogen, ensuring exclusive S-alkylation[2].

Reagents & Materials:

-

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol (1.0 equiv)

-

Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)

-

Potassium carbonate ( K2CO3 ) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting thiol in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K2CO3 in one portion. Causality Note: DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the highly nucleophilic thiolate exposed for rapid SN2 attack. Stir at room temperature for 15 minutes.

-

Electrophile Addition: Add the alkyl halide dropwise. For volatile electrophiles like methyl iodide, perform this step in a sealed tube or under a cold reflux condenser.

-

Self-Validating TLC Monitoring: Monitor the reaction via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The starting thiol is highly polar and often streaks due to hydrogen bonding. Complete conversion is visually confirmed when the streaking baseline spot disappears, replaced by a tight, highly UV-active spot at a higher Rf (~0.6).

-